molecular formula C14H13ClO4S B7456520 Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B7456520
M. Wt: 312.8 g/mol
InChI Key: QGRLDJJKPIBLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate (PECES) is a chemical compound that belongs to the family of sulfonates. It is used in various scientific research applications due to its unique properties.

Mechanism of Action

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate works by binding to specific proteins and peptides, which causes a change in their fluorescence properties. This change in fluorescence can be detected and used to study various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or organisms. It is considered to be a safe chemical compound for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate in lab experiments are:
1. High sensitivity: this compound has high sensitivity, which allows for the detection of low levels of proteins and peptides.
2. Versatility: this compound can be used in a variety of biological assays and applications.
The limitations of using this compound in lab experiments are:
1. Cost: this compound is a relatively expensive chemical compound, which may limit its use in some experiments.
2. Specificity: this compound binds to specific proteins and peptides, which may limit its use in some experiments where a broader range of molecules needs to be studied.

Future Directions

There are several future directions for the use of Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. Some of these include:
1. Development of new fluorescent probes: this compound can be used as a starting point for the development of new fluorescent probes with improved properties.
2. Studying protein-protein interactions: this compound can be used to study protein-protein interactions in more detail, which may lead to the development of new drugs and therapies.
3. Development of new biological assays: this compound can be used to develop new biological assays for the detection of specific proteins and peptides.
Conclusion:
This compound is a unique chemical compound with various scientific research applications. Its high sensitivity and versatility make it a valuable tool for studying biological processes. As research continues, this compound may be used to develop new fluorescent probes, study protein-protein interactions, and develop new biological assays.

Synthesis Methods

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be synthesized by reacting 5-chloro-2-ethoxybenzenesulfonyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields this compound as a white solid.

Scientific Research Applications

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate has various scientific research applications such as:
1. Fluorescence labeling: this compound is used as a fluorescent probe to label proteins and peptides for imaging and detection purposes.
2. Biological assays: this compound is used in biological assays to study enzyme activity, protein-protein interactions, and other biological processes.
3. Drug discovery: this compound is used in drug discovery to identify potential drug targets and to screen for new drug candidates.

Properties

IUPAC Name

phenyl 5-chloro-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S/c1-2-18-13-9-8-11(15)10-14(13)20(16,17)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRLDJJKPIBLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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